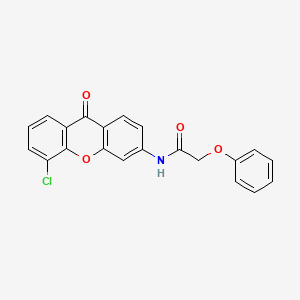

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c22-17-8-4-7-16-20(25)15-10-9-13(11-18(15)27-21(16)17)23-19(24)12-26-14-5-2-1-3-6-14/h1-11H,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEDCQPUYVEXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The xanthene core allows it to interact with biological macromolecules, potentially disrupting cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues of 2-Phenoxyacetamide Derivatives

Several 2-phenoxyacetamide derivatives have been synthesized and evaluated for their biological activities. Key structural and functional comparisons are outlined below:

Key Observations :

- The target compound’s xanthenone core distinguishes it from tetrahydropyrimidinyl-based analogues (e.g., Compounds 34–38), which exhibit higher melting points (>265°C) due to their rigid, hydrogen-bonding-prone structures .

- Substituents on the phenoxy group significantly influence bioactivity. For example, electron-donating groups (e.g., methoxy in Compound 12) enhance MAO-A selectivity, while electron-withdrawing groups (e.g., chloro in the target compound) may alter binding kinetics .

Key Observations :

- The target compound’s chloro and xanthenone groups may confer distinct inhibitory properties compared to Compound 12 (methoxy-substituted), which exhibits high MAO-A selectivity (SI = 245) .

- Compound 21, with a propargylimino group, demonstrates potent dual MAO-A/MAO-B inhibition (IC₅₀ = 0.018 μM and 0.07 μM, respectively), suggesting that bulky substituents enhance potency but reduce selectivity .

Functional Group Analysis

- Xanthenone Core: Unlike tetrahydropyrimidinyl () or thiazolidinone () cores, the xanthenone structure may improve lipophilicity, aiding blood-brain barrier penetration for central nervous system targets .

- Phenoxyacetamide Moiety: This group is critical for MAO inhibition, as seen in Compounds 12 and 21. Modifications here (e.g., chloro vs. methoxy) directly impact enzyme affinity and selectivity .

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is a synthetic organic compound belonging to the arylamide class, characterized by its unique xanthenone core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Chemical Structure and Synthesis

The compound features a chloro substitution at the 5-position of the xanthenone core, which may enhance its reactivity and biological activity. The synthesis typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with phenoxyacetic acid, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibits mechanisms involving:

- Inhibition of Cell Proliferation : Studies indicate that this compound can effectively inhibit the growth of malignant cells.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancerous cells, a crucial mechanism for anticancer agents.

The IC50 values reported for these activities are competitive with established chemotherapeutic agents, suggesting a promising therapeutic index .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular pathways and molecular targets, potentially disrupting key processes involved in cancer cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it's essential to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Chloro substitution on xanthenone | Anticancer activity |

| 5-(9-Oxo-9H-xanthen-2-yloxy)pentanoic acid | Xanthenone core | Potential anti-inflammatory properties |

| 3-Chloro-9-Oxo9H-xanthene-2-yloxyacetic acid | Similar structure | Anticancer activity |

N-(5-chloro-9-oxo-9H-xanthen-3-yly)-2-phenoaxyacetamide stands out due to its specific structural features that may enhance its biological activities compared to other derivatives .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

- In Vitro Studies : Research demonstrated that treatment with N-(5-chloro-9-oxo-9H-xanthen-3-yyl)-2-phenoaxyacetamide resulted in a significant decrease in cell viability in MCF7 and A549 cell lines, with IC50 values indicating strong cytotoxicity .

- Mechanistic Studies : Further investigations into its mechanism revealed potential interactions with apoptotic pathways, suggesting that it may activate caspases involved in apoptosis induction .

Q & A

Q. What synthetic routes are recommended for preparing N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide?

Answer: The synthesis involves multi-step protocols:

Xanthene Core Formation : Condense a phenol derivative (e.g., 5-chlorosalicylic acid) with phthalic anhydride under acidic conditions to form the 9-oxo-xanthene backbone .

Substitution at Position 3 : React the xanthene intermediate with 2-phenoxyacetyl chloride via nucleophilic acyl substitution. Use a base (e.g., triethylamine) to deprotonate the amine and drive the reaction .

Purification : Recrystallize the product using ethanol or ethyl acetate, monitored by TLC (hexane:ethyl acetate, 9:1) .

Q. Key Challenges :

- Regioselectivity : Ensure substitution occurs at the 3-position by optimizing steric and electronic effects.

- Yield Optimization : Control reaction temperature (reflux conditions) and stoichiometric ratios .

Q. How can the purity and structural identity of this compound be verified?

Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for xanthene and phenoxy groups) .

- Mass Spectrometry : Validate molecular weight (expected [M+H]+: ~410 g/mol).

- X-ray Crystallography : Resolve the crystal structure using SHELXL-2018 for absolute configuration confirmation .

Q. What are the primary safety considerations during synthesis and handling?

Answer:

- GHS Hazards : Classified as acute toxicity (oral, Category 4), skin/eye irritant (Category 2).

- Handling : Use fume hoods, nitrile gloves, and goggles. Avoid dust generation .

- Storage : Keep in airtight containers at 4°C, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

Variant Synthesis : Modify substituents (e.g., replace Cl with F or NO2) and compare bioactivity .

Assays :

- Antimicrobial : MIC testing against Gram+/Gram- bacteria.

- Anticancer : MTT assays on HeLa or MCF-7 cell lines .

Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like topoisomerase II .

Q. Data Contradictions :

- Fluoro analogues (e.g., N-(5-fluoro-9-oxo-xanthen-3-yl)-...) show higher fluorescence but lower antimicrobial potency than chloro derivatives .

Q. What experimental strategies resolve discrepancies in reported reaction yields for phenoxyacetamide derivatives?

Answer:

- Variable Analysis : Systematically test reaction parameters:

- Solvent Polarity : Compare DMF (polar aprotic) vs. toluene (non-polar) .

- Catalysts : Evaluate ZnCl2 (Lewis acid) vs. DMAP (nucleophilic catalyst) .

- Statistical Design : Use response surface methodology (RSM) to optimize temperature, time, and reagent ratios .

Q. How can computational methods enhance understanding of this compound’s photophysical properties?

Answer:

- TD-DFT Calculations : Predict UV-Vis absorption spectra (Gaussian 16) by analyzing HOMO-LUMO gaps. Compare with experimental λmax (~350 nm for xanthene derivatives) .

- Solvatochromism Studies : Measure emission shifts in solvents of varying polarity to assess dipole moments .

Q. What advanced techniques characterize intermolecular interactions in co-crystals?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.